molecular formula C8H8N2O3 B6240802 2-(methylamino)-3-nitrobenzaldehyde CAS No. 1289149-64-9

2-(methylamino)-3-nitrobenzaldehyde

Cat. No.: B6240802
CAS No.: 1289149-64-9
M. Wt: 180.2
InChI Key:
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Description

2-(Methylamino)-3-nitrobenzaldehyde: is an organic compound characterized by the presence of a methylamino group and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 2-(Methylamino)benzaldehyde

      Starting Material: 2-(Methylamino)benzaldehyde

      Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

      Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and maintained at a temperature below 10°C.

      Procedure: The 2-(Methylamino)benzaldehyde is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for an additional period before being quenched with water and neutralized.

  • Industrial Production Methods

    • Industrial production of 2-(Methylamino)-3-nitrobenzaldehyde follows similar principles but on a larger scale. Continuous flow reactors and automated temperature control systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Reduction

      Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

      Conditions: The reduction is typically carried out under atmospheric or slightly elevated pressure at room temperature.

      Products: The primary product is 2-(Methylamino)-3-aminobenzaldehyde, where the nitro group is reduced to an amino group.

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Oxidation reactions are usually performed in acidic or basic aqueous solutions at elevated temperatures.

      Products: The aldehyde group can be oxidized to a carboxylic acid, resulting in 2-(Methylamino)-3-nitrobenzoic acid.

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Substitution reactions often require a catalyst or a base to facilitate the reaction.

      Products: Depending on the nucleophile, different substituted derivatives of 2-(Methylamino)-3-nitrobenzaldehyde can be obtained.

Scientific Research Applications

Chemistry

    Organic Synthesis: 2-(Methylamino)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

    Pharmaceuticals: This compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors. Its structure allows for the exploration of various pharmacophores.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.

Industry

    Dye and Pigment Production: The compound’s nitro and amino groups make it suitable for the synthesis of azo dyes and pigments.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Methylamino)-3-nitrobenzaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-3-nitrobenzaldehyde

    • Lacks the methyl group on the amino moiety, which can affect its reactivity and interaction with other molecules.
  • 2-(Methylamino)-4-nitrobenzaldehyde

    • The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
  • 2-(Methylamino)-3-nitrotoluene

    • Contains a methyl group instead of an aldehyde group, altering its chemical behavior and potential applications.

Uniqueness

2-(Methylamino)-3-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which allows for distinct reactivity patterns and interactions. This makes it a valuable compound for targeted synthesis and specialized applications in various scientific fields.

Properties

CAS No.

1289149-64-9

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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